2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid

Catalog No.
S3708045
CAS No.
184473-59-4
M.F
C10H11BrO4
M. Wt
275.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid

CAS Number

184473-59-4

Product Name

2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid

IUPAC Name

2-(4-bromo-2,5-dimethoxyphenyl)acetic acid

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

InChI

InChI=1S/C10H11BrO4/c1-14-8-5-7(11)9(15-2)3-6(8)4-10(12)13/h3,5H,4H2,1-2H3,(H,12,13)

InChI Key

XXOYRLPGAQGLTR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CC(=O)O)OC)Br

Canonical SMILES

COC1=CC(=C(C=C1CC(=O)O)OC)Br

2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid, also known as 2,5-dimethoxy-4-bromo-phenylacetic acid, is a chemical compound with the molecular formula C₁₀H₁₁BrO₄ and a molecular weight of 275.10 g/mol. This compound is characterized by its white crystalline powder form and is soluble in solvents like methanol, ethyl acetate, and chloroform. It has a melting point ranging from 160 to 162 degrees Celsius and exhibits weak acidic properties with a pKa value of approximately 4.6 .

The compound is derived from mescaline, a naturally occurring psychedelic found in certain cacti, and has garnered attention for its potential applications in various fields of research and industry. Its structure includes a bromine atom and two methoxy groups attached to a phenyl ring, contributing to its unique chemical properties .

Typical of carboxylic acids and aromatic compounds. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.

The compound's ability to participate in these reactions makes it useful for synthesizing derivatives that may have enhanced biological activity or different properties .

Several synthesis methods have been documented for producing 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid:

  • Kolbe-Schmitt Reaction: Involves the reaction of 4-bromo-2,5-dimethoxybenzoic acid with potassium hydroxide.
  • Decarboxylation: This method involves the decarboxylation of 4-bromo-2,5-dimethoxyphenylacetonitrile.
  • Malonic Acid Reaction: The reaction of 1,3-dimethoxy-5-bromo-2-propene with malonic acid can yield this compound through appropriate reaction conditions .

These methods highlight the versatility of synthetic pathways available for producing this compound.

The primary applications of 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid are found within research contexts:

  • Pharmaceutical Research: Investigated for potential therapeutic properties related to mood disorders and psychedelic effects.
  • Analytical Chemistry: Used as a substrate in enzyme assays and other bioanalytical applications due to its reactivity.
  • Synthetic Chemistry: Serves as an intermediate in the synthesis of other biologically active compounds .

The ongoing research into its properties may lead to broader applications in medicinal chemistry and pharmacology.

Interaction studies involving 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid focus on its effects on neurotransmitter systems. Preliminary findings suggest that it may modulate the activity of serotonin receptors, potentially influencing mood and perception. Further studies are needed to elucidate these interactions fully and determine their implications for therapeutic use .

Additionally, studies examining its safety profile indicate low toxicity levels when used appropriately in laboratory settings .

Several compounds share structural similarities with 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid:

Compound NameMolecular FormulaUnique Features
4-Bromo-2,5-dimethoxyamphetamineC₁₁H₁₆BrNO₂Psychoactive properties; acts on serotonin receptors
3,4-MethylenedioxymethamphetamineC₁₁H₁₅NKnown as ecstasy; significant psychoactive effects
MescalineC₁₁H₁₇NO₃Naturally occurring psychedelic; derived from cacti

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

273.98407 g/mol

Monoisotopic Mass

273.98407 g/mol

Heavy Atom Count

15

UNII

3X2J8DBW6J

Dates

Modify: 2023-08-20

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